molecular formula C18H20F3N3O3 B6662914 2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

Cat. No.: B6662914
M. Wt: 383.4 g/mol
InChI Key: SFRTVOCJDBCXPC-UHFFFAOYSA-N
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Description

2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid is a complex organic molecule with significant implications in various fields of scientific research. This compound contains a butanoylamino group, a pyrazole ring with dimethyl and trifluoromethyl substitutions, and an acetic acid moiety. The diverse functional groups in this molecule confer unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 3,5-dimethyl-1-(3-trifluoromethyl)phenyl-pyrazole and butanoylamine.

  • Reactions: : The primary synthetic route involves the formation of the pyrazole ring, followed by the introduction of the butanoylamino group and the acetic acid moiety. Typical reactions may include condensation, substitution, and amidation reactions.

  • Conditions: : These reactions generally require controlled temperatures, catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions on a large scale. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions may target the pyrazole ring or other functional groups, depending on the reagents used.

  • Substitution: : The trifluoromethyl and dimethyl groups on the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products from these reactions depend on the specific reaction pathways. For example, oxidation may yield carboxylated derivatives, while reduction might produce more hydrogenated forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biology, researchers explore the compound's potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, possibly serving as a lead compound in drug discovery.

Medicine

The medicinal applications of this compound are of great interest, especially in the development of new pharmaceuticals. Its unique chemical structure may offer therapeutic potential for treating various diseases by modulating specific biochemical pathways.

Industry

In industry, the compound may be used in the synthesis of specialty chemicals or as an additive in formulations requiring specific chemical properties.

Mechanism of Action

The compound's mechanism of action is largely determined by its ability to interact with molecular targets such as enzymes or receptors. Its functional groups enable it to bind to these targets, potentially inhibiting or activating specific biological pathways. The exact molecular pathways involved can vary, but typically, interactions with active sites or binding domains are key to its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butanoylamino)-2-[3,5-dimethylphenyl]acetic acid

  • 2-(Butanoylamino)-2-[1-(3-trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

  • 2-(Propionylamino)-2-[3,5-dimethyl-1-(3-trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid

Uniqueness

What sets 2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid apart from similar compounds is the presence of the butanoylamino group combined with the specific substitutions on the pyrazole ring. This unique combination of functional groups confers distinct reactivity and biological activity, making it a compound of particular interest in various research fields.

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Properties

IUPAC Name

2-(butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-4-6-14(25)22-16(17(26)27)15-10(2)23-24(11(15)3)13-8-5-7-12(9-13)18(19,20)21/h5,7-9,16H,4,6H2,1-3H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRTVOCJDBCXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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